
(S)-2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-(1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthoquinon-2-yl-L-tryptophan, commonly referred to as NQTrp, is a hybrid molecule that combines the structural features of quinone and tryptophan moieties. This compound has garnered significant attention due to its potent inhibitory effects on amyloid aggregation, making it a promising candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
The synthesis of 1,4-naphthoquinon-2-yl-L-tryptophan involves the coupling of naphthoquinone and L-tryptophan. The reaction typically requires specific conditions to ensure the successful formation of the hybrid molecule. The synthetic route involves the following steps :
Starting Materials: Naphthoquinone and L-tryptophan.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature and pH conditions.
Coupling Reaction: The naphthoquinone moiety is coupled with the L-tryptophan through a series of chemical reactions, including nucleophilic substitution and condensation reactions.
Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.
Chemical Reactions Analysis
1,4-Naphthoquinon-2-yl-L-tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some of the common reactions and conditions are:
Oxidation: The quinone moiety can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of different oxidation states.
Reduction: The compound can be reduced using reducing agents, resulting in the formation of hydroquinone derivatives.
Substitution: The naphthoquinone moiety can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Scientific Research Applications
1,4-Naphthoquinon-2-yl-L-tryptophan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: The compound is used as a model molecule for studying the interactions between quinone and tryptophan moieties, providing insights into the design of hybrid molecules with specific properties.
Biology: NQTrp is employed in biological studies to investigate its effects on amyloid aggregation and its potential as an inhibitor of protein misfolding diseases.
Medicine: The compound has shown promise as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, by inhibiting amyloid aggregation and reducing neurotoxicity.
Industry: NQTrp is used in the development of novel materials and compounds with specific properties, such as antioxidant and anticancer activities.
Mechanism of Action
The mechanism of action of 1,4-naphthoquinon-2-yl-L-tryptophan involves its interaction with amyloidogenic proteins and peptides . The compound exerts its effects through the following mechanisms:
Hydrogen Bonding: NQTrp forms hydrogen bonds with key residues in the amyloidogenic proteins, stabilizing their structure and preventing aggregation.
Hydrophobic Interactions: The compound engages in hydrophobic interactions, such as π-π stacking, with aromatic residues in the proteins, further inhibiting aggregation.
Disassembly of Aggregates: NQTrp can disassemble pre-formed amyloid fibrils, reducing the overall amyloid load and mitigating neurotoxicity.
Comparison with Similar Compounds
1,4-Naphthoquinon-2-yl-L-tryptophan is unique in its combination of quinone and tryptophan moieties, which confer specific properties and interactions . Similar compounds include:
Benzoquinones: These compounds exhibit similar quinone moieties but lack the tryptophan component, resulting in different biological activities.
Anthraquinones: These compounds have a similar quinone structure but differ in their overall molecular framework and interactions.
Phenanthraquinones: These compounds share the quinone moiety but have distinct structural features and biological properties.
Properties
Molecular Formula |
C21H16N2O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[(1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C21H16N2O4/c24-19-10-17(20(25)15-7-2-1-6-14(15)19)23-18(21(26)27)9-12-11-22-16-8-4-3-5-13(12)16/h1-8,10-11,18,22-23H,9H2,(H,26,27) |
InChI Key |
DZZUYZXINNHEGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16,18-Dihydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione](/img/structure/B13394034.png)
![2-(3-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole](/img/structure/B13394038.png)
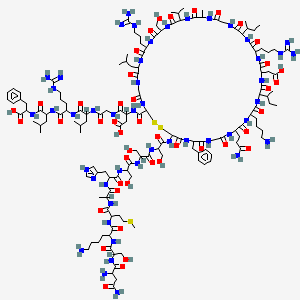
![tert-Butyl N-({2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl}methyl)carbamate](/img/structure/B13394045.png)
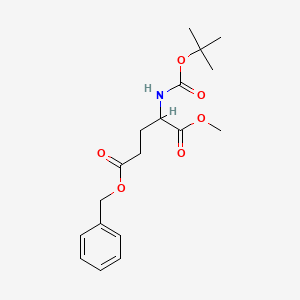

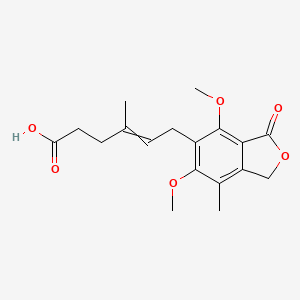

![[3-Hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13394074.png)
![(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13394076.png)
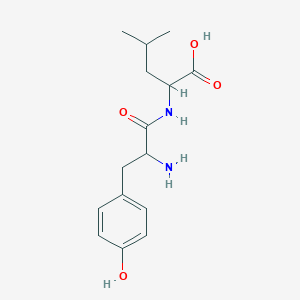
![[13,15-Diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] 2-methylbut-2-enoate](/img/structure/B13394083.png)
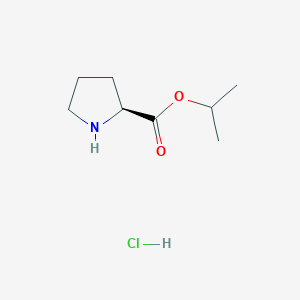
![4-[(3-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13394100.png)
